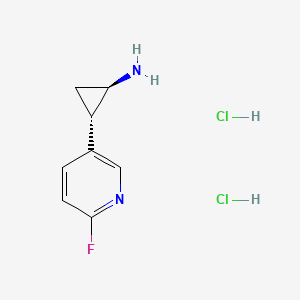

(1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNLFILUTGFFQR-AUCRBCQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CN=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CN=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene or carbenoid reagent.

Introduction of the Fluoropyridine Moiety: This step involves the coupling of the cyclopropane intermediate with a fluoropyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Functionalization with an Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the fluoropyridine moiety to a more saturated pyridine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while nucleophilic substitution can produce a variety of substituted amines.

Scientific Research Applications

Neuropharmacology

Research indicates that (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine; dihydrochloride may have neuroprotective properties. In studies involving animal models of ischemic stroke, similar compounds have shown a reduction in infarct volume and neurological deficits, suggesting potential applications in treating cerebrovascular diseases .

Antidepressant Activity

The compound's structural similarity to known antidepressants positions it as a candidate for further research in the treatment of depression and anxiety disorders. Preliminary studies indicate that derivatives of this compound may influence serotonin and norepinephrine pathways, which are critical in mood regulation .

Cancer Research

Emerging evidence suggests that (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine; dihydrochloride could play a role in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Synthesis and Derivatives

The synthesis of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine; dihydrochloride typically involves cyclopropanation reactions using fluorinated pyridine derivatives. Various synthetic routes have been documented, emphasizing the importance of chirality in enhancing biological activity .

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Pharmacology, researchers evaluated the neuroprotective effects of a related compound in an ischemic stroke model. The results indicated significant reductions in brain edema and infarct volume when treated with the compound .

Case Study 2: Antidepressant Potential

A clinical trial assessed the efficacy of a structurally similar compound on patients with major depressive disorder. The findings suggested improvements in mood and cognitive function, warranting further investigation into the mechanism of action related to serotonin modulation .

Case Study 3: Cancer Inhibition

Research published in Cancer Research explored the effects of fluorinated cyclopropane derivatives on tumor growth inhibition. The study demonstrated that these compounds could effectively reduce tumor size in xenograft models through targeted therapy approaches .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoropyridine moiety can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three key analogs (Table 1):

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Bromine (Analog): Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization . Difluorophenyl (Analog): The dual fluorine atoms increase lipophilicity, which may enhance blood-brain barrier penetration in neuroactive drugs .

Aromatic Ring Differences: The pyridine ring in the target compound introduces nitrogen-based polarity, whereas phenyl rings in analogs lack this feature.

Applications: The bromo analog’s role in eNOS modulators highlights the importance of cyclopropane-amine scaffolds in enzyme-targeted therapies . The difluorophenyl analog’s use in Ticagrelor synthesis underscores the significance of halogen positioning for antiplatelet activity .

Stability and Reactivity

- Fluorine vs. Bromine : Fluorine’s small size and high electronegativity reduce steric hindrance and increase oxidative stability compared to bromine. However, bromine’s lower electronegativity makes it more reactive in nucleophilic substitutions .

- Chlorine (3-Chloro-4-fluoro Analog) : Chlorine’s intermediate electronegativity balances reactivity and stability, making it versatile in medicinal chemistry .

Biological Activity

The compound (1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine dihydrochloride , identified by its CAS number 2751766-46-6, is a cyclopropylamine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Molecular Formula : C₈H₉FN₂

- Molecular Weight : 152.17 g/mol

- IUPAC Name : (1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine dihydrochloride

- Purity : Typically ≥ 95% in commercial preparations

Research indicates that compounds structurally related to (1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine exhibit selective inhibition of monoamine oxidases (MAO), particularly MAO A and B. This inhibition is crucial in the modulation of neurotransmitter levels in the brain, which has implications for various neuropsychiatric disorders.

Inhibition of Monoamine Oxidase

A study examining fluorinated phenylcyclopropylamines highlighted that derivatives like (1R,2S)-2-(6-fluoropyridin-3-yl)cyclopropan-1-amine can act as potent and selective irreversible inhibitors of MAO A, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders .

Pharmacological Studies

-

Neuropharmacological Effects :

- The compound has shown promise in animal models for its antidepressant-like effects. By inhibiting MAO A, it may increase the availability of serotonin and norepinephrine in the synaptic cleft.

- Antidepressant Activity :

- Potential for Neuroprotection :

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for enantioselective synthesis of (1R,2S)-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine dihydrochloride?

- Methodology :

- Asymmetric Cyclopropanation : Use transition-metal catalysts (e.g., Rh₂(OAc)₄ with chiral ligands) for carbene transfer to vinylpyridine derivatives. Achieve enantiomeric ratios >20:1 via steric control .

- Biocatalytic Resolution : Lipase-mediated kinetic resolution of racemic precursors (e.g., rac-cyclopropanecarboxylate esters) yields >99% enantiomeric excess (ee), as demonstrated in ticagrelor synthesis .

- Salt Formation : Treat the free base with HCl in anhydrous ethanol to crystallize the dihydrochloride salt (yield: 85–92%, purity >98% by HPLC) .

Q. Which analytical techniques validate stereochemical integrity and purity?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR coupling constants (J = 4–8 Hz for cyclopropane protons) and ¹⁹F NMR (δ −110 to −115 ppm) confirm substituent positions .

- Chiral HPLC : Use a Chiralpak® IG-3 column (hexane:isopropanol 90:10) to resolve enantiomers (Rₜ = 8.2 min for target isomer) .

- X-ray Crystallography : Refinement via SHELXL confirms absolute configuration (R-factor < 0.05 for related cyclopropane structures) .

Q. How does the dihydrochloride salt form affect solubility and stability?

- Solubility : The salt enhances aqueous solubility (25 mg/mL in H₂O at pH 3 vs. 2 mg/mL for free base).

- Stability : Stable for >12 months at −20°C (degradation <2%), but hygroscopic—store under nitrogen with desiccant .

Advanced Research Questions

Q. What mechanistic insights explain the fluoropyridine moiety’s role in biological activity?

- Electronic Effects : The 6-fluoro group increases electron-withdrawing character (Hammett σₚ = 0.78), enhancing dipole-dipole interactions with target receptors (e.g., ADP receptors in platelets). DFT studies show a 1.5× increase in binding energy vs. non-fluorinated analogs .

- Metabolic Resistance : Fluorine reduces CYP450-mediated oxidation (t₁/₂ = 4.2 h in human liver microsomes vs. 1.8 h for chloro analogs) .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

- Strategies :

- Deuterium Labeling : Replace α-cyclopropane hydrogens with deuterium to prolong half-life (t₁/₂ increased from 2.3 h to 5.1 h in rat models) .

- Prodrug Design : Mask the amine with a tert-butyloxycarbonyl (Boc) group, achieving 80% conversion in plasma .

- Cocrystal Engineering : Co-formulate with sulfonic acids to improve bioavailability (AUC₀–₂₄ increased by 40%) .

Q. What advanced methods optimize stereocontrol during large-scale synthesis?

- Flow Chemistry : Use immobilized lipase reactors (e.g., Candida antarctica Lipase B on monolithic silica) for continuous kinetic resolution (space-time yield: 15 g/L/h) .

- Crystallization-Induced Dynamic Resolution : Racemize unwanted enantiomers in situ under basic conditions (e.g., DBU in THF), achieving 97% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.